molecular formula C20H20ClN3O4 B7687043 N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7687043
M. Wt: 401.8 g/mol
InChI Key: LOUVDWVKTGZUNA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as DMXB-A, is a compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide acts as an agonist at the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive function, memory, and other physiological processes. Activation of the α7 nAChR by N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide leads to increased release of certain neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a variety of biochemical and physiological effects, including increased release of acetylcholine, dopamine, and glutamate, as well as increased blood flow to the brain. N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase the expression of certain genes involved in cognitive function and memory.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for use in lab experiments, including its high potency and selectivity for the α7 nAChR, as well as its ability to cross the blood-brain barrier. However, N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide also has limitations, including its short half-life and potential for toxicity at high doses.

Future Directions

For N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide research include further studies of its potential therapeutic applications, as well as investigations into the underlying mechanisms of its effects on cognitive function and memory. In addition, future research may focus on developing novel N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved pharmacokinetic properties and reduced toxicity.

Synthesis Methods

N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized through a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-amine in the presence of triethylamine to yield N-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-amine. This intermediate is then reacted with 4-bromobutanoyl chloride in the presence of triethylamine to yield N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide.

Scientific Research Applications

N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential therapeutic applications in a variety of conditions, including Alzheimer's disease, schizophrenia, and nicotine addiction. N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have antipsychotic effects in animal models of schizophrenia. N-(2-chlorophenyl)-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has also been studied for its potential as a smoking cessation aid, as it has been shown to reduce nicotine self-administration in animal models.

properties

IUPAC Name

N-(2-chlorophenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-26-16-11-10-13(12-17(16)27-2)20-23-19(28-24-20)9-5-8-18(25)22-15-7-4-3-6-14(15)21/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUVDWVKTGZUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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